molecular formula C18H21N5O B14963404 (5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(piperidin-1-yl)methanone

(5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(piperidin-1-yl)methanone

Cat. No.: B14963404
M. Wt: 323.4 g/mol
InChI Key: VUJDZDJISKXGRH-UHFFFAOYSA-N
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Description

(5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(piperidin-1-yl)methanone is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to achieve consistent quality and high yield. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(piperidin-1-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(morpholin-4-yl)methanone
  • (5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(pyrrolidin-1-yl)methanone

Uniqueness

Compared to similar compounds, (5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(piperidin-1-yl)methanone may exhibit unique properties such as higher stability, specific binding affinity, or enhanced reactivity. These characteristics make it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound (5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(piperidin-1-yl)methanone is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N4OC_{15}H_{16}N_{4}O with a molecular weight of approximately 240.27 g/mol. The structure consists of a triazolo-pyrimidine core substituted with a piperidinyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC15H16N4OC_{15}H_{16}N_{4}O
Molecular Weight240.27 g/mol
CAS Number1030457-30-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. For instance, the formation of the triazolo-pyrimidine core can be achieved through reactions involving hydrazines and appropriate carbonyl compounds under acidic or basic conditions .

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For example, compounds similar to this compound have shown efficacy against various cancer cell lines. In vitro assays demonstrated that such compounds can inhibit cell proliferation in lung cancer and breast cancer models .

Anticonvulsant Properties

Some derivatives have been evaluated for anticonvulsant activity. In animal models, these compounds exhibited protective effects against seizures induced by pentylenetetrazole (PTZ), suggesting potential use in epilepsy treatment .

Antimicrobial Activity

The compound also presents antimicrobial properties. Studies have shown that related triazolo-pyrimidines possess activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial DNA synthesis .

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in ACS Omega, a series of triazolo-pyrimidine derivatives were synthesized and screened for anticancer activity. The lead compound demonstrated an IC50 value of less than 10 µM against MDA-MB-231 breast cancer cells. Molecular docking studies suggested strong binding interactions with the active site of key oncogenic proteins .

Case Study 2: Anticonvulsant Activity
A separate investigation focused on the anticonvulsant potential of similar compounds. The study utilized a PTZ model in rodents and reported that certain derivatives provided complete protection at doses as low as 30 mg/kg. This highlights their potential as therapeutic agents for seizure disorders .

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

(5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C18H21N5O/c1-13-15(17(24)22-10-6-3-7-11-22)16(14-8-4-2-5-9-14)23-18(21-13)19-12-20-23/h2,4-5,8-9,12,16H,3,6-7,10-11H2,1H3,(H,19,20,21)

InChI Key

VUJDZDJISKXGRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3)C(=O)N4CCCCC4

Origin of Product

United States

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